molecular formula C7H6ClF B047102 2-Chloro-3-fluorotoluene CAS No. 116850-28-3

2-Chloro-3-fluorotoluene

Cat. No. B047102
M. Wt: 144.57 g/mol
InChI Key: YSCFYJSLWLBAND-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related chloro-fluorotoluene compounds involves various chemical reactions, including Ullmann coupling and Schiemann reactions. For example, 4-Fluoro-3-phenoxytoluene was synthesized through the Ullmann coupling reaction of 3-bromo-4-fluorotoluene and phenol, showcasing the complexity and versatility of approaches to synthesizing chloro-fluorotoluene derivatives (Zhao Wenxian et al., 2004).

Molecular Structure Analysis

The molecular structure of 2-Chloro-3-fluorotoluene and similar compounds has been examined using various spectroscopic and quantum chemical methods. Studies on compounds like 2-chloro-4-fluorotoluene have revealed detailed insights into the internal rotation of the methyl group and hyperfine effects due to chlorine nuclear quadrupole moment coupling, elucidating the complex dynamics within the molecule's structure (K. Nair et al., 2020).

Scientific Research Applications

  • Fluorogenic Labeling : 2-Chloro-6,7-dimethoxy-3-quinolinecarboxaldehyde, a derivative of 2-Chloro-3-fluorotoluene, is used for fluorogenic labeling. It effectively separates chlorophenols in pharmaceutical formulations, aiding in the determination of chlorocresol and chloroxylenol in creams and ointments (Gatti, Roveri, Bonazzi, & Cavrini, 1997).

  • Biological Solution Preservative : A mixture containing o-fluorotoluene (a relative of 2-Chloro-3-fluorotoluene) serves as an effective, chemically inert preservative for biological solutions and can be completely removed during steam sterilization (Hutner & Bjerknes, 1948).

  • Spectroscopy and Quantum Chemistry : The internal rotation and hyperfine effects due to chlorine nuclear quadrupole coupling in 2-Chloro-4-fluorotoluene, a compound similar to 2-Chloro-3-fluorotoluene, have been studied using microwave spectroscopy and quantum chemistry, providing insights into its molecular structure and properties (Nair et al., 2020).

  • Vibrational Spectroscopy : The study of the jet-cooled 2-chloro-5-fluorobenzyl radical, closely related to 2-Chloro-3-fluorotoluene, has revealed information about electronic transition energy and vibrational mode frequencies (Chae, Yoon, & Lee, 2014).

  • Density Functional Theory Studies : Comprehensive vibrational assignments for 2,6-dichlorotoluene and 2-chloro-6-fluorotoluene have been made based on density functional theory. These studies help in understanding the charge transfer and molecular structure of such compounds (Krishnakumar, Mangaiarkkarasi, Mathammal, Prabavathi, & Surumbarkuzhali, 2013).

Safety And Hazards

2-Chloro-3-fluorotoluene is considered hazardous. It is flammable and can cause skin irritation, serious eye irritation, and may be harmful if inhaled . It may also cause respiratory irritation . Safety precautions include avoiding contact with skin, eyes, and clothing, avoiding inhalation of vapors or spray mist, and handling in accordance with good industrial hygiene and safety practice .

properties

IUPAC Name

2-chloro-1-fluoro-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF/c1-5-3-2-4-6(9)7(5)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSCFYJSLWLBAND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60557707
Record name 2-Chloro-1-fluoro-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60557707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-fluorotoluene

CAS RN

116850-28-3
Record name 2-Chloro-1-fluoro-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60557707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The general procedure was followed using a mixture of 1-(2-propenyl)-2-chloro-2,3,3-trifluorocyclobutane and 1-methyl-1-vinyl-2-chloro-2,3,3-trifluorocyclobutane as the liquid feed at a flow rate of 1 ml/hr. Nitrogen gas was used as the inert carrier. The reactor was charged with 3 g of AL-0104 (tableted activated alumina containing 99% Al2O3). At 400° C. the yield of the produced aromatic products was 12% combined yield of 1-methyl-2,3-difluorobenzene and 1-methyl-3,4-difluorobenzene and a combined yield of 88% of 1-methyl-2-chloro-3-fluorobenzene and 1-methyl-3-chloro-4-fluorobenzene.
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1-(2-propenyl)-2-chloro-2,3,3-trifluorocyclobutane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
NV Volchkov, MB Lipkind, OM Nefedov - Russian Chemical Bulletin, 2020 - Springer
… 50% aqueous KOH (535.0 g) in the presence of TEBAC (10.0 g) gave 170.17 g of a product mixture containing 85.1% of 2,3-difluorotoluene (4b) and 8.4% of 2-chloro-3-fluorotoluene (…
Number of citations: 7 link.springer.com
H KANNO, H YAMAGUCHI, Y OKAMIYA… - Chemical and …, 1992 - jstage.jst.go.jp
… by distillation (81 C/50 mmHg) to provide 2-chloro-3-fluorotoluene (8.14 g, 54%) as a colorless … ii) 2-Chloro-3-fluorotoluene was oxidized under the same conditions as described for the …
Number of citations: 14 www.jstage.jst.go.jp
菅野英男, 山口久夫, 岡宮芳明, 砂川清崇… - Chemical and …, 1992 - jlc.jst.go.jp
New 1, 4-dihydropyridine derivatives bearing a 4-(disubstituted phenyl) ring and an aminoethyl ester or an amino-2, 2-dimethylpropyl ester were synthesized and their antihypertensive …
Number of citations: 3 jlc.jst.go.jp

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